molecular formula C22H23N3O4S B2756083 4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 449785-87-9

4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2756083
CAS No.: 449785-87-9
M. Wt: 425.5
InChI Key: MTRCJTDBZRKVKK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core with a 5,5-dioxido sulfone group. The benzamide moiety at position 3 is substituted with an isopropoxy group at the para-position, while the pyrazole nitrogen at position 2 bears a 2-methylphenyl substituent. Such structural features confer unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition or anti-inflammatory pathways due to sulfone and benzamide functionalities . Its synthesis likely involves cyclization of thiophene precursors followed by sulfonation and amidation, as inferred from analogous protocols in and .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14(2)29-17-10-8-16(9-11-17)22(26)23-21-18-12-30(27,28)13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRCJTDBZRKVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
4-Isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide Thieno[3,4-c]pyrazole 2-(2-methylphenyl), 4-isopropoxybenzamide Sulfone (5,5-dioxido), benzamide
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole Phenyl, benzamide C=O (1606 cm⁻¹), thiadiazole
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine 4-methoxybenzamide, 4-CF₃-phenoxy Trifluoromethyl, pyrimidine
(2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] 1,2,4-Triazole Sulfonylphenyl, halogenated aryl C=S (1247–1255 cm⁻¹), triazole-thione tautomer
Spectral and Physicochemical Properties
  • IR Spectroscopy :

    • The target compound’s sulfone group is expected to show strong S=O stretches near 1150–1300 cm⁻¹, similar to sulfonamide derivatives in (1247–1255 cm⁻¹) .
    • The absence of C=O stretching in tautomeric 1,2,4-triazoles (e.g., compounds [7–9] in ) contrasts with the persistent benzamide C=O (~1680 cm⁻¹) in the target compound, highlighting its structural stability .
  • NMR Analysis :

    • The 2-methylphenyl group on the pyrazole nitrogen would exhibit distinct aromatic protons (δ 6.5–7.5 ppm) and a methyl singlet (δ ~2.3 ppm), comparable to substituents in (e.g., compound 8c: δ 2.83 ppm for CH₃) .
    • The isopropoxy group’s methine proton (δ ~4.5 ppm, septet) and methyl doublets (δ ~1.3 ppm) align with alkoxy patterns in (e.g., 4-methoxybenzamide: δ 3.8 ppm) .

Table 2: Comparative Pharmacological Profiles

Compound Class Key Features Potential Applications Limitations
Thieno[3,4-c]pyrazoles (Target) High metabolic stability, moderate polarity Kinase inhibition, anti-inflammatory agents Limited solubility in aqueous media
1,2,4-Triazoles () Tautomerism, halogenated aryl groups Antimicrobial, antifungal Poor oral bioavailability
Thieno[2,3-d]pyrimidines () Trifluoromethyl, pyrimidine core Anticancer, antiviral Potential hepatotoxicity

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